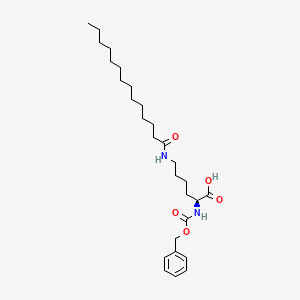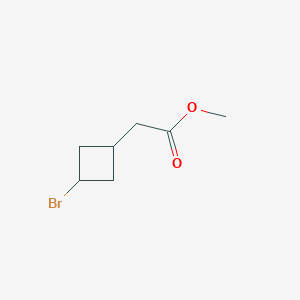
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((Benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is a complex organic compound that belongs to the class of amino acids and peptides. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amide linkage, and a long tetradecanamide chain. It is primarily used in various scientific research applications due to its specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. This is followed by the formation of the amide bond through coupling reactions. Common reagents used in these steps include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions required. The use of solid-phase peptide synthesis (SPPS) techniques is common, allowing for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester linkages, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd-C) with hydrogen gas (H2).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions include deprotected amino acids, substituted amides, and various oxidized derivatives, depending on the specific reaction conditions employed.
Wissenschaftliche Forschungsanwendungen
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems and as a precursor for bioactive peptides.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes
Wirkmechanismus
The mechanism of action of (S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed under mild conditions, allowing the compound to interact with its target sites. The tetradecanamide chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(((benzyloxy)carbonyl)amino)hexanedioic acid: Similar in structure but lacks the long tetradecanamide chain.
(S)-2-(((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: Contains a dimethylbutanoic acid moiety instead of the tetradecanamide chain
Uniqueness
(S)-2-(((benzyloxy)carbonyl)amino)-6-tetradecanamidohexanoic acid is unique due to its long hydrophobic tetradecanamide chain, which imparts distinct physicochemical properties and enhances its interaction with hydrophobic regions of proteins and membranes. This makes it particularly useful in applications requiring strong hydrophobic interactions.
Eigenschaften
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-6-(tetradecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N2O5/c1-2-3-4-5-6-7-8-9-10-11-15-21-26(31)29-22-17-16-20-25(27(32)33)30-28(34)35-23-24-18-13-12-14-19-24/h12-14,18-19,25H,2-11,15-17,20-23H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFBWMHPFLUIES-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine hydrochloride](/img/structure/B2507445.png)




![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenoxyacetamide](/img/structure/B2507454.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methoxyethyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2507455.png)
![1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-methylphenoxy)ethan-1-one](/img/structure/B2507456.png)
![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2-methylpyrimidin-4-yl)-1,4-diazepane](/img/structure/B2507462.png)

